molecular formula C17H23NO4 B098010 [1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-49-4

[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

Cat. No.: B098010
CAS No.: 16222-49-4
M. Wt: 305.4 g/mol
InChI Key: NUNDVWLZTMCSSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sugammadex is synthesized through a multi-step process involving the modification of gamma-cyclodextrin. This modification increases the cavity size, allowing for greater encapsulation of the rocuronium molecule .

Industrial Production Methods: The industrial production of sugammadex involves large-scale synthesis and purification processes. The preparation method includes the use of specific reagents and conditions to ensure the high purity and yield of the final product . The process is carefully monitored to maintain the quality and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: Sugammadex primarily undergoes complexation reactions with steroidal neuromuscular blocking agents such as rocuronium and vecuronium . It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its stable structure.

Common Reagents and Conditions: The primary reagent involved in the reaction with sugammadex is the neuromuscular blocking agent (rocuronium or vecuronium). The reaction occurs under physiological conditions, typically in the bloodstream after intravenous administration .

Major Products Formed: The major product formed from the reaction of sugammadex with rocuronium or vecuronium is a stable, water-soluble complex that inactivates the neuromuscular blocking agent .

Properties

CAS No.

16222-49-4

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C17H23NO4/c1-5-8-20-10-14(22-17(18)19)11-21-16-9-13(4)6-7-15(16)12(2)3/h1,6-7,9,12,14H,8,10-11H2,2-4H3,(H2,18,19)

InChI Key

NUNDVWLZTMCSSM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N

Synonyms

1-(2-Propynyloxy)-3-(2-isopropyl-5-methylphenoxy)-2-propanol carbamate

Origin of Product

United States

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